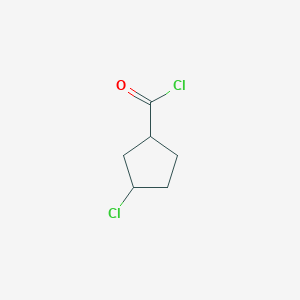![molecular formula C10H19N B13803949 (1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13803949.png)
(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
endo-Fenchylamine: is an organic compound belonging to the class of amines. It is a derivative of fenchane, a bicyclic monoterpene. The compound is characterized by the presence of an amino group attached to the endo position of the fenchane skeleton. This unique structure imparts specific chemical and physical properties to endo-Fenchylamine, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of Fenchone: One common method for synthesizing endo-Fenchylamine involves the reduction of fenchone to fenchyl alcohol, followed by amination. The reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting fenchyl alcohol is then subjected to amination using ammonia or an amine source under suitable conditions.
Hydrogenation of Fenchyl Nitrile: Another method involves the hydrogenation of fenchyl nitrile to produce endo-Fenchylamine. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production of endo-Fenchylamine may involve large-scale hydrogenation processes using continuous flow reactors. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: endo-Fenchylamine can undergo oxidation reactions to form corresponding oxides or imines. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride (LiAlH₄) can yield fenchylamine derivatives.
Substitution: endo-Fenchylamine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Imines, oxides
Reduction: Fenchylamine derivatives
Substitution: Various substituted amines
科学研究应用
Chemistry: endo-Fenchylamine is used as a building block in organic synthesis
Biology: In biological research, endo-Fenchylamine is studied for its potential interactions with biological molecules. It can serve as a ligand in receptor studies or as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its role in drug design and development, particularly for its potential to interact with specific biological targets.
Industry: In the industrial sector, endo-Fenchylamine is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of endo-Fenchylamine involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an agonist or antagonist at certain receptors, modulating their signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
exo-Fenchylamine: A structural isomer of endo-Fenchylamine with the amino group in the exo position.
Fenchone: A precursor in the synthesis of endo-Fenchylamine, differing by the presence of a carbonyl group instead of an amino group.
Fenchyl Alcohol: Another precursor, differing by the presence of a hydroxyl group instead of an amino group.
Uniqueness: endo-Fenchylamine’s unique structure, with the amino group in the endo position, imparts distinct chemical and physical properties compared to its isomers and precursors. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
分子式 |
C10H19N |
|---|---|
分子量 |
153.26 g/mol |
IUPAC 名称 |
(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8H,4-6,11H2,1-3H3/t7-,8-,10+/m0/s1 |
InChI 键 |
CBYXIIFIKSBHEY-OYNCUSHFSA-N |
手性 SMILES |
C[C@@]12CC[C@@H](C1)C([C@@H]2N)(C)C |
规范 SMILES |
CC1(C2CCC(C2)(C1N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


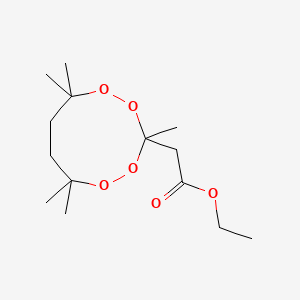
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)


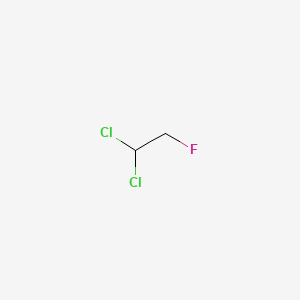
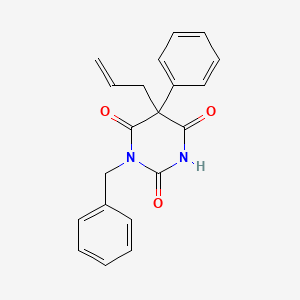
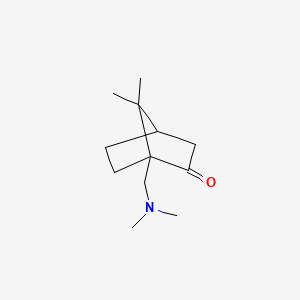
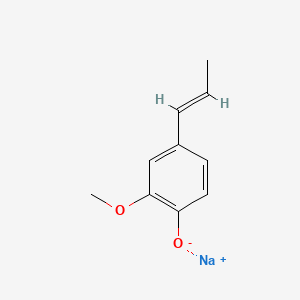
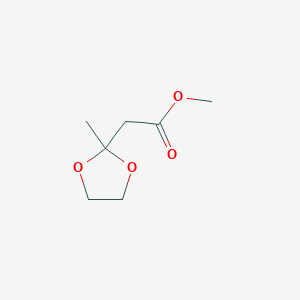
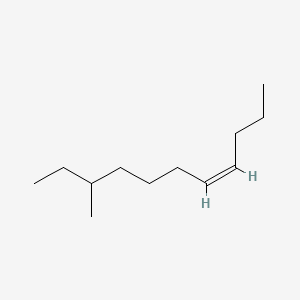
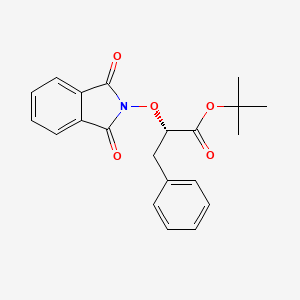
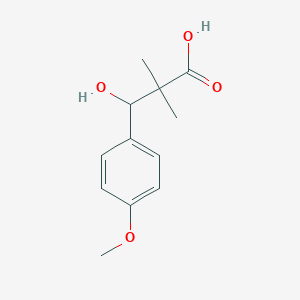
![Pyrimido[4,5-E][1,4]oxazepine](/img/structure/B13803951.png)
